molecular formula C15H14N4O2 B7951538 Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate

Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate

Cat. No.: B7951538
M. Wt: 282.30 g/mol
InChI Key: KZLCNSDNUUKUFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate ( 1427020-04-9) is a chemical compound with the molecular formula C15H14N4O2 and a molecular weight of 282.30 g/mol. This reagent is provided with a high purity level of 95% and is intended for research applications only. It is not approved for use in humans, animals, or as a food additive. Proper handling procedures are required; researchers should wear protective equipment, including gloves, masks, and safety goggles, to avoid skin contact, inhalation, or ingestion. For storage and stability, it is recommended to keep the product in a cold, dry environment, with short-term storage at -4°C (1-2 weeks) and long-term storage at -20°C (1-2 years) . As a derivative of a pyrazole-3-carboxylate core, this compound belongs to a class of heterocyclic structures that are of significant interest in medicinal and materials chemistry. The 8-quinolinyl substituent is a notable feature, as quinoline-containing compounds are frequently explored for their potential biological activities. Furthermore, the fusion of pyrazole and quinoline ring systems, such as in 1H-pyrazolo[3,4-b]quinolines, is an active area of research for developing new fluorescent sensors and studying photophysical properties . Researchers are advised to consult the safety data sheet (SDS) before use and arrange for disposal through a licensed chemical waste management company in accordance with all applicable regulations .

Properties

IUPAC Name

ethyl 5-amino-1-quinolin-8-ylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-2-21-15(20)11-9-13(16)19(18-11)12-7-3-5-10-6-4-8-17-14(10)12/h3-9H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLCNSDNUUKUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Carbonyl Condensation

The pyrazole core is typically synthesized via condensation of hydrazine derivatives with β-keto esters. For example, ethyl acetoacetate reacts with hydrazine hydrate in glacial acetic acid to yield ethyl 5-amino-1H-pyrazole-3-carboxylate. Subsequent nucleophilic aromatic substitution introduces the 8-quinolyl group:

Reaction Scheme:

Ethyl 5-amino-1H-pyrazole-3-carboxylate+8-chloroquinolineBase, DMFTarget Compound\text{Ethyl 5-amino-1H-pyrazole-3-carboxylate} + 8\text{-chloroquinoline} \xrightarrow{\text{Base, DMF}} \text{Target Compound}

Conditions:

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Base: Potassium carbonate (K2_2CO3_3) or sodium hydride (NaH)

  • Temperature: 80–120°C, 12–24 hours.

Challenges:

  • The 8-position of quinoline exhibits lower reactivity compared to 5- or 3-positions due to steric hindrance, necessitating prolonged reaction times.

  • Competing side reactions (e.g., ester hydrolysis) require anhydrous conditions.

Vilsmeier-Haack Formylation

In a modified route, the pyrazole intermediate is formylated using the Vilsmeier-Haack reagent (POCl3_3/DMF), followed by cyclocondensation with 8-aminoquinoline:

Key Steps:

  • Formylation of ethyl 5-amino-1H-pyrazole-3-carboxylate to introduce an aldehyde group.

  • Schiff base formation with 8-aminoquinoline.

  • Acid-catalyzed cyclization to yield the target compound.

Yield Optimization:

  • Catalyst: Phosphorus pentoxide (P2_2O5_5) improves cyclization efficiency.

  • Solvent: Toluene or xylene under reflux minimizes byproducts.

Friedländer Condensation Adaptations

Adapting the Friedländer method, anthranilaldehyde derivatives are replaced with 8-quinolinecarboxaldehyde to fuse the pyrazole and quinoline rings:

Reaction Pathway:

8-Quinolinecarboxaldehyde+Ethyl 3-oxobutanoate+HydrazineTarget Compound\text{8-Quinolinecarboxaldehyde} + \text{Ethyl 3-oxobutanoate} + \text{Hydrazine} \rightarrow \text{Target Compound}

Conditions:

  • Catalyst: Piperidine or acetic acid

  • Temperature: 100–150°C, 6–10 hours.

Advantages:

  • Single-pot synthesis reduces purification steps.

  • High atom economy (≈85% theoretical yield).

Limitations:

  • Limited commercial availability of 8-quinolinecarboxaldehyde necessitates custom synthesis.

Brack’s Reaction Modifications

Brack’s protocol involves reacting 5-chloro-4-formylpyrazoles with 8-aminoquinoline under melt conditions:

Procedure:

  • Formylation of 5-chloropyrazole using DMF/POCl3_3.

  • Melt-phase reaction with 8-aminoquinoline at 150°C for 3 hours.

Outcomes:

  • Yields 60–75% with minimal side products.

  • Requires strict stoichiometric control to avoid polymerization.

Industrial-Scale Production

Continuous Flow Reactor Systems

Lab-scale methods are adapted for industrial production using continuous flow reactors:

Parameters:

  • Residence Time: 20–30 minutes

  • Temperature: 120°C

  • Catalyst: Heterogeneous palladium on carbon (Pd/C) for selective coupling.

Benefits:

  • 30% increase in yield compared to batch processes.

  • Reduced solvent waste (≈50% reduction).

Analytical Characterization

Post-synthesis analysis ensures purity and structural fidelity:

Technique Key Observations
1^1H NMR - Quinoline protons: δ 8.9–9.1 ppm (multiplet)
- Pyrazole NH2_2: δ 6.2 ppm (singlet)
IR Spectroscopy - Ester C=O stretch: 1720 cm1^{-1}
- Quinoline C=N: 1620 cm1^{-1}
HPLC-MS - Molecular ion peak: m/z 283.3 [M+H]+^+

Comparative Analysis of Methods

Method Yield (%) Reaction Time Scalability
Hydrazine-Carbonyl Route65–7512–24 hModerate
Friedländer Condensation70–806–10 hHigh (MCR advantage)
Brack’s Reaction60–753 hLow (melt-phase limitations)

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Reduced quinoline derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Structural Characteristics

Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate features a unique structure that combines a pyrazole ring with an 8-quinoline moiety. This structural complexity contributes to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The molecular formula is C_{13}H_{12}N_{4}O_{2}, with a molecular weight of approximately 282.30 g/mol .

Biological Activities

The compound's biological activities can be categorized into several key areas:

1. Anticancer Activity

  • This compound has been studied for its ability to inhibit cancer cell proliferation. Research indicates that it interacts with specific molecular targets involved in cancer pathways, potentially leading to apoptosis in cancer cells .

2. Antimicrobial Properties

  • The compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics .

3. Anti-inflammatory Effects

  • This compound has demonstrated anti-inflammatory properties in preclinical models. It may inhibit the release of pro-inflammatory cytokines, which are critical in inflammatory diseases .

4. Enzyme Inhibition

  • The compound has been identified as an inhibitor of specific enzymes related to disease pathways, particularly those involved in cancer and infectious diseases. This enzyme inhibition is crucial for understanding its therapeutic potential .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions from readily available precursors. A common synthetic route includes the use of reagents such as potassium permanganate for oxidation and palladium on carbon for reduction .

The mechanism of action primarily involves binding to various molecular targets, influencing their activity and contributing to the observed bioactivities. For instance, the compound's interaction with enzymes involved in tumorigenesis highlights its potential as an anticancer agent .

Case Studies

Several case studies highlight the efficacy of this compound in various experimental settings:

Case Study 1: Anticancer Efficacy

  • In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways .

Case Study 2: Antimicrobial Testing

  • A series of antimicrobial assays indicated that the compound effectively inhibited the growth of E. coli and Staphylococcus aureus, showcasing its potential as a new antimicrobial agent .

Case Study 3: Inflammatory Response Modulation

  • Animal models treated with this compound showed reduced levels of inflammatory markers, suggesting its utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in ) may enhance electrophilic reactivity, whereas electron-donating groups (e.g., OCH₃ in ) could stabilize charge distribution .

Key Observations :

  • The choice of solvent (e.g., dioxane, acetic acid) and catalyst (e.g., triethylamine) influences reaction efficiency and regioselectivity .
  • Purification often involves column chromatography or recrystallization .

Crystallographic and Hydrogen-Bonding Properties

Crystal packing and hydrogen-bonding motifs vary with substituents:

Compound Hydrogen-Bonding Motifs Crystal System/Packing Reference
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)pyrazole-4-carboxylate N–H⋯N and N–H⋯O intramolecular bonds; C–H⋯N intermolecular bonds Forms R₂²(6) and R₄⁴(10) ring motifs
This compound (predicted) Potential N–H⋯N (quinoline) and N–H⋯O (ester) interactions Likely layered π-stacking due to quinoline N/A

Key Observations :

  • Bulky substituents like quinoline may disrupt dense hydrogen-bonding networks observed in smaller analogs .
  • Chlorine atoms in pyridazine derivatives participate in halogen bonding, enhancing crystal stability .

Physical Properties

Compound Melting Point (°C) Solubility Reference
Ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate 153–154 Low in water, high in DMSO
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)pyrazole-4-carboxylate Not reported Soluble in chloroform

Key Observations :

  • Quinoline derivatives are expected to exhibit lower aqueous solubility due to increased hydrophobicity.

Biological Activity

Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on existing research.

Chemical Structure and Synthesis

This compound features a pyrazole ring fused with an 8-quinoline moiety, which contributes to its biological properties. The synthesis typically involves the reaction of an appropriate hydrazine derivative with a substituted quinoline, followed by esterification to yield the final product.

1. Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties, particularly against kinases involved in cancer cell proliferation. The compound's ability to bind to the active sites of these enzymes modulates their activity, potentially leading to reduced tumor growth .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies show that it can inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent. The mechanism involves interference with bacterial enzyme functions, leading to cell death .

3. Anti-inflammatory Effects

In vivo studies using carrageenan-induced inflammation models have demonstrated that derivatives of this compound possess significant anti-inflammatory properties. The compound's structure allows it to modulate inflammatory pathways effectively, reducing edema and pain in experimental models .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Kinase Inhibition : The compound inhibits specific kinases by binding to their active sites, disrupting signaling pathways that promote cell division and survival in cancer cells.
  • Antimicrobial Action : It targets bacterial enzymes critical for cell wall synthesis and metabolism, leading to bacterial cell lysis.
  • Anti-inflammatory Pathways : By influencing cytokine production and signaling pathways associated with inflammation, the compound reduces inflammatory responses.

Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

StudyFindings
Significant anti-inflammatory activity in rat models; effective against carrageenan-induced paw edema.
Demonstrated enzyme inhibition with potential applications in cancer therapy; specific kinases identified as targets.
Antimicrobial efficacy shown against multiple bacterial strains; detailed mechanism involving enzyme inhibition discussed.

Case Studies

Case Study 1 : A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. Results indicated that the compound significantly reduced inflammation markers compared to controls, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2 : Another investigation focused on the antimicrobial properties of the compound against resistant bacterial strains. It was found that this compound exhibited promising results, inhibiting growth at low concentrations and highlighting its potential as a novel antibiotic .

Q & A

Q. What are the recommended safety protocols for handling Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles with side shields (EN166/EU or NIOSH/US standards), and lab coats. Gloves must be inspected before use and disposed of properly after contamination .
  • Ventilation: Ensure adequate fume hood ventilation to minimize airborne exposure.
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste management services. Avoid discharge into drains .
  • First Aid: For eye contact, flush with water for ≥15 minutes; for skin exposure, wash with soap and water. Seek medical evaluation if irritation persists .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

Answer:

  • Spectroscopic Analysis: Use 1H^1H-NMR to verify proton environments (e.g., pyrazole and quinoline protons) and 13C^{13}C-NMR for carbonyl and aromatic carbons. Compare with reference spectra from similar ethyl pyrazole carboxylates .
  • Mass Spectrometry: ESI-MS or HRMS can confirm molecular weight (e.g., expected [M+H]+^+ peak) and detect impurities .
  • Chromatography: HPLC with UV detection (e.g., 254 nm) assesses purity. Use C18 columns and acetonitrile/water gradients for optimal separation .

Q. What solvents and reaction conditions are optimal for synthesizing this compound?

Answer:

  • Solvent Selection: Polar aprotic solvents like DMF or ethanol are preferred for pyrazole-quinoline coupling reactions. Ethanol/water mixtures may improve yields in aminolysis steps .
  • Temperature: Reactions often proceed at 80–100°C under reflux. Lower temperatures (e.g., 25°C) are suitable for acid-catalyzed condensations .
  • Catalysts: Use K2_2CO3_3 or NaH as bases for deprotonation. Pd catalysts may assist in cross-coupling steps with halogenated intermediates .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected 1H^1H1H-NMR peaks) be resolved during characterization?

Answer:

  • Multi-Technique Validation: Cross-validate NMR findings with IR (to confirm carbonyl groups) and X-ray crystallography (for solid-state structure). For example, quinoline ring protons may show splitting due to steric hindrance .
  • Dynamic Effects: Consider tautomerism in pyrazole rings or solvent-induced shifts. Variable-temperature NMR can identify dynamic equilibria .
  • Impurity Profiling: Use LC-MS to detect byproducts (e.g., hydrolyzed esters or unreacted intermediates). Adjust purification steps (e.g., silica gel chromatography) to remove contaminants .

Q. What strategies improve the yield of this compound in multi-step syntheses?

Answer:

  • Intermediate Stabilization: Protect the 5-amino group with tert-butoxycarbonyl (Boc) during reactive steps to prevent side reactions .
  • Stepwise Optimization: Isolate and characterize intermediates (e.g., ethyl 5-nitropyrazole-3-carboxylate) before quinoline coupling. Monitor reaction progress via TLC .
  • Microwave Assistance: Reduce reaction times and improve yields in cyclocondensation steps using microwave irradiation (e.g., 150°C for 10 minutes) .

Q. How does the quinoline moiety influence the compound’s electronic properties and reactivity?

Answer:

  • Electron-Withdrawing Effects: The quinoline ring’s electron-deficient nature enhances electrophilic substitution at the pyrazole’s 3-carboxylate group. DFT calculations can map charge distribution .
  • Coordination Chemistry: The quinoline nitrogen can act as a ligand for metal catalysts (e.g., Ru or Pd), enabling applications in catalytic cycles. Study via UV-vis spectroscopy or cyclic voltammetry .
  • Solvatochromism: Investigate solvent-dependent fluorescence shifts to assess π-conjugation between pyrazole and quinoline moieties .

Q. What methodologies are effective for studying the compound’s stability under varying pH and temperature conditions?

Answer:

  • Accelerated Degradation Studies: Incubate the compound in buffers (pH 1–13) at 40–60°C. Monitor degradation via HPLC and identify products (e.g., hydrolyzed carboxylic acids) .
  • Thermogravimetric Analysis (TGA): Determine decomposition temperatures (Td_d) under nitrogen. Typical pyrazole esters decompose >200°C, releasing CO and NOx_x .
  • Light Sensitivity: Expose to UV light (254 nm) and assess photodegradation pathways using LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.